An In-depth Technical Guide to m-PEG750-Br: Synthesis, Characterization, and Applications in Bioconjugation
An In-depth Technical Guide to m-PEG750-Br: Synthesis, Characterization, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy Poly(ethylene glycol) Bromide with an average molecular weight of 750 Da (m-PEG750-Br) is a crucial heterobifunctional linker in the field of bioconjugation and drug delivery. Its linear structure, comprising a terminal methoxy group for stability and a reactive bromide group for nucleophilic substitution, makes it an ideal starting material for the synthesis of advanced drug delivery systems, such as PEGylated lipids for nanoparticle formulations. This technical guide provides a comprehensive overview of m-PEG750-Br, including its chemical properties, a detailed synthesis protocol, characterization methods, and its application in the preparation of PEGylated biomolecules. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field.
Introduction to m-PEG750-Br
Poly(ethylene glycol) (PEG) has become an indispensable tool in pharmaceutical sciences due to its biocompatibility, non-immunogenicity, and high water solubility. The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties.[1] m-PEG750-Br is a monofunctional PEG derivative, meaning one end is capped with a non-reactive methoxy group, while the other end is functionalized with a reactive bromide.[2] This "m-PEG" configuration ensures that conjugation occurs only at the desired terminus. The bromide serves as an excellent leaving group for SN2 reactions with various nucleophiles, including amines and thiols, making m-PEG750-Br a versatile precursor for creating stable covalent linkages with biomolecules or lipids.[2][3]
Physicochemical Properties of m-PEG750-Br
The properties of m-PEG750-Br are primarily defined by its poly(ethylene glycol) backbone. The average molecular weight of 750 g/mol corresponds to approximately 16-17 ethylene glycol repeating units. Key physicochemical data are summarized in the table below.
| Property | Value |
| Synonyms | Methoxy PEG Bromide, m-PEG-Bromide |
| Average Molecular Weight (Mn) | ~750 g/mol |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically >95% |
| Storage Conditions | Store at -20°C, keep dry and protected from light |
Synthesis and Purification of m-PEG750-Br
The synthesis of m-PEG750-Br is typically achieved through the bromination of its corresponding hydroxyl-terminated precursor, m-PEG750-OH. A study by Cecchini et al. (2014) reported the synthesis of MeO-PEG750-Br with a 67% yield.
Synthesis Protocol: Bromination of m-PEG750-OH
This protocol is adapted from general procedures for the bromination of polyethylene glycols.
Materials:
-
m-PEG750-OH
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve m-PEG750-OH (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine (1.5 equivalents) to the solution and stir until fully dissolved.
-
Slowly add N-Bromosuccinimide (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove any precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to cold, vigorously stirred diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, m-PEG750-Br, under vacuum.
Caption: Synthesis workflow for m-PEG750-Br.
Purification
Purification of m-PEG750-Br is crucial to remove unreacted starting materials and byproducts. The primary methods include:
-
Precipitation: As described in the synthesis protocol, precipitation in a non-solvent like diethyl ether is effective for initial purification.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for obtaining highly pure m-PEG750-Br.
| Purification Technique | Typical Mobile Phase/Eluent |
| Precipitation | Non-solvent: Diethyl ether |
| Column Chromatography | Gradient of Methanol in Dichloromethane (e.g., 0-10%) |
| RP-HPLC | Gradient of Acetonitrile in Water (both with 0.1% TFA or Formic Acid) |
Characterization of m-PEG750-Br
The structure and purity of m-PEG750-Br are confirmed using standard analytical techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the structure of the molecule. The spectrum of a PEG-Br compound will show characteristic peaks.[4][5]
-
~3.64 ppm (s, large): A prominent singlet corresponding to the repeating methylene protons (-OCH₂CH₂-) of the PEG backbone.
-
~3.81 ppm (t): A triplet corresponding to the methylene protons adjacent to the bromide (-CH₂-Br).
-
~3.38 ppm (s): A singlet for the terminal methoxy group protons (CH₃O-).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
~2870 cm⁻¹ (strong): C-H stretching of the alkyl groups.
-
~1100 cm⁻¹ (strong): A characteristic strong C-O-C ether stretching band from the PEG backbone.[6]
-
~1342 cm⁻¹ and ~1450 cm⁻¹: C-H bending vibrations.
-
~950 cm⁻¹ and ~840 cm⁻¹: C-O stretching vibrations.
-
The absence of a broad O-H stretching band around 3400 cm⁻¹ indicates the successful conversion of the terminal hydroxyl group.
Applications in Bioconjugation: Synthesis of PEGylated Lipids
A primary application of m-PEG750-Br is in the synthesis of PEGylated lipids, which are essential components of "stealth" liposomes and lipid nanoparticles for drug delivery.[] These PEGylated lipids form a hydrophilic corona on the nanoparticle surface, which sterically hinders opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[8]
Experimental Protocol: Synthesis of m-PEG750-DSPE
This protocol describes the conjugation of m-PEG750-Br to the amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The reaction proceeds via nucleophilic substitution.
Materials:
-
m-PEG750-Br
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Anhydrous Chloroform and Methanol
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve DSPE (1 equivalent) in a mixture of anhydrous chloroform and methanol in a flame-dried round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base such as TEA or DIPEA (3-5 equivalents) to the DSPE solution.
-
In a separate vial, dissolve m-PEG750-Br (1.2 equivalents) in a minimal amount of anhydrous chloroform.
-
Add the m-PEG750-Br solution dropwise to the stirred DSPE solution.
-
Heat the reaction mixture to 40-50°C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of a higher molecular weight product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the pure m-PEG750-DSPE conjugate.
Caption: Workflow for m-PEG750-DSPE synthesis.
Conclusion
m-PEG750-Br is a valuable and versatile reagent for the PEGylation of biomolecules and the construction of advanced drug delivery systems. Its well-defined structure and reactive bromide functionality allow for controlled and efficient conjugation reactions. This guide provides the essential technical information for researchers to synthesize, purify, characterize, and utilize m-PEG750-Br in their drug development endeavors, ultimately contributing to the advancement of targeted therapeutics.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 3. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
